Pemetrexed

Catalog No.
S548871
CAS No.
357166-29-1
M.F
C20H33N5Na2O13
M. Wt
597.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemetrexed

CAS Number

357166-29-1

Product Name

Pemetrexed

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

Molecular Formula

C20H33N5Na2O13

Molecular Weight

597.5 g/mol

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Synonyms

N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid Disodium Salt Heptahydrate

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Treatment of Non-Small Cell Lung Cancer (NSCLC):

  • Pemetrexed is extensively studied for its use in treating NSCLC, the most common form of lung cancer. Research demonstrates its effectiveness, particularly for patients with non-squamous NSCLC, leading to improved survival rates compared to other treatment options .
  • Studies also investigate the optimal dosing strategies and combination therapies with other drugs to further enhance its therapeutic effects and minimize side effects .

Investigating Mechanisms of Action:

  • Research delves into the precise mechanisms by which pemetrexed exerts its anti-cancer effects. Studies show that it disrupts the folate cycle, an essential pathway for DNA synthesis and repair in cancer cells, ultimately leading to cell death .
  • Additionally, research explores how pemetrexed interacts with other cellular processes, such as signaling pathways, to understand its broader impact on cancer cell growth and survival.

Exploring Applications in Other Cancers:

  • Beyond NSCLC, ongoing research examines the potential efficacy of pemetrexed in treating other cancers, including mesothelioma (cancer of the lining surrounding the lungs) and thymoma (cancer of the thymus gland) .
  • These studies investigate the drug's safety and effectiveness in these specific contexts, aiming to expand the treatment options available for these malignancies.

Identifying Resistance Mechanisms:

  • Research efforts focus on identifying the mechanisms by which cancer cells develop resistance to pemetrexed treatment. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve the long-term effectiveness of the drug .

Appearance

white solid powder

Use Classification

Human drugs -> Pemetrexed Krka -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Alimta -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types